tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Overview
Description
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is a chemical compound with the molecular formula C19H24NO6P and a molecular weight of 393.38 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to act as a precursor of electrophilic c-amination agents . These agents are typically used in organic synthesis, particularly in the introduction of nitrogen-containing functional groups.
Action Environment
The action, efficacy, and stability of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at temperatures between 0-10°C . Furthermore, its solubility in methanol suggests that it might be more effective in polar environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate typically involves the reaction of tert-butyl carbamate with bis(4-methoxyphenyl)phosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [Bis(4-chlorophenyl)phosphinyloxy]carbamate
- tert-Butyl [Bis(4-fluorophenyl)phosphinyloxy]carbamate
- tert-Butyl [Bis(4-methylphenyl)phosphinyloxy]carbamate
Uniqueness
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is unique due to the presence of methoxy groups on the phenyl rings. These groups can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-bis(4-methoxyphenyl)phosphoryloxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NO6P/c1-19(2,3)25-18(21)20-26-27(22,16-10-6-14(23-4)7-11-16)17-12-8-15(24-5)9-13-17/h6-13H,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMBQDIFMJFRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOP(=O)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659764 | |
Record name | tert-Butyl {[bis(4-methoxyphenyl)phosphoryl]oxy}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619333-95-8 | |
Record name | tert-Butyl {[bis(4-methoxyphenyl)phosphoryl]oxy}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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